
Technical Deep Dive: YLT205 Discovery &
Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: YLT205

CAS No.: 1316196-63-0

Cat. No.: B611897 Get Quote

Targeting Colorectal Carcinoma via the Mitochondrial
Apoptotic Pathway[2]
Executive Summary
YLT205 is a novel small-molecule therapeutic candidate (N-(5-bromopyridin-2-yl)-2-((6-(2-

chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide) designed to overcome apoptosis

resistance in colorectal cancer (CRC).[1] Unlike conventional chemotherapeutics that often

trigger broad cytotoxicity, YLT205 was engineered to selectively disrupt mitochondrial

membrane potential (

), tipping the balance of Bcl-2 family proteins to trigger the intrinsic apoptotic cascade.[1] This
guide details the structural rationale, chemical synthesis, and mechanistic validation of YLT205.
[1]

Discovery Logic & Structural Rationale
The discovery of YLT205 emerged from a Structure-Activity Relationship (SAR) campaign

focused on the benzothiazole scaffold—a privileged structure in medicinal chemistry known for

its ability to intercalate DNA and modulate kinase activity.[1]

Pharmacophore Design

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b611897?utm_src=pdf-interest
https://www.benchchem.com/product/b611897?utm_src=pdf-body
https://www.researchgate.net/publication/281808272_Microwave_Assisted_Synthesis_of_Novel_N-BenzodThiazol-2-yl-2-24'-DioxospiroIndoline-32'-Thiazolidin-3'-ylAminoAcetamide_Derivatives_as_Potent_Antibacterial_Agents
https://www.benchchem.com/product/b611897?utm_src=pdf-body
https://www.researchgate.net/publication/281808272_Microwave_Assisted_Synthesis_of_Novel_N-BenzodThiazol-2-yl-2-24'-DioxospiroIndoline-32'-Thiazolidin-3'-ylAminoAcetamide_Derivatives_as_Potent_Antibacterial_Agents
https://www.benchchem.com/product/b611897?utm_src=pdf-body
https://www.researchgate.net/publication/281808272_Microwave_Assisted_Synthesis_of_Novel_N-BenzodThiazol-2-yl-2-24'-DioxospiroIndoline-32'-Thiazolidin-3'-ylAminoAcetamide_Derivatives_as_Potent_Antibacterial_Agents
https://www.benchchem.com/product/b611897?utm_src=pdf-body
https://www.researchgate.net/publication/281808272_Microwave_Assisted_Synthesis_of_Novel_N-BenzodThiazol-2-yl-2-24'-DioxospiroIndoline-32'-Thiazolidin-3'-ylAminoAcetamide_Derivatives_as_Potent_Antibacterial_Agents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The design of YLT205 integrates three distinct pharmacophoric elements to maximize potency

and selectivity:

Benzothiazole Core: Provides a planar, lipophilic scaffold for hydrophobic pocket binding

within the target protein.

-Haloacetamide "Warhead" (Position 6): The 2-chloroacetamido group acts as a potential
electrophile.[1] In many covalent inhibitors, such motifs alkylate cysteine residues on target
proteins, leading to irreversible inhibition.[1]

Pyridyl-Acetamide Tail (Position 2): The N-(5-bromopyridin-2-yl)acetamide moiety linked via

a thioether improves solubility and provides specific hydrogen-bonding interactions (via the

pyridine nitrogen and amide NH) to orient the molecule.[1]

Chemical Synthesis Protocol
The synthesis of YLT205 is a convergent multi-step process. It requires the parallel preparation

of a functionalized pyridine fragment and a benzothiazole core, followed by a thioether coupling

and final acylation.

Retrosynthetic Analysis
Disconnection 1: Amide bond formation at the C6-amine.[1]

Disconnection 2: Thioether linkage between the benzothiazole C2-thiol and the acetamide

tail.

Starting Materials: 6-aminobenzo[

]thiazole-2-thiol, 2-amino-5-bromopyridine, and chloroacetyl chloride.[1]

Step-by-Step Synthesis Workflow
Step A: Synthesis of the Alkylating Linker (Intermediate 1)

Reagents: 2-Amino-5-bromopyridine, Chloroacetyl chloride, Triethylamine (TEA),

Dichloromethane (DCM).[1]

Protocol:
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Dissolve 2-amino-5-bromopyridine in anhydrous DCM at 0°C.

Add TEA (1.2 eq) as a proton scavenger.[1]

Dropwise add chloroacetyl chloride (1.1 eq) to prevent bis-acylation.[1]

Stir at room temperature (RT) for 4 hours.

Workup: Wash with water, dry over

, and recrystallize from ethanol.

Product:2-chloro-N-(5-bromopyridin-2-yl)acetamide.

Step B: Thioether Coupling (Intermediate 2)
Reagents: 6-Aminobenzo[

]thiazole-2-thiol, Intermediate 1, Potassium Carbonate (

), DMF or Acetone.[1]

Protocol:

Dissolve 6-aminobenzo[

]thiazole-2-thiol in DMF.

Add anhydrous

(2.0 eq) and stir for 30 min to generate the thiolate anion (more nucleophilic than the
amine).

Add Intermediate 1 (1.0 eq) and reflux at 60-80°C for 6 hours.

Reaction Logic: The thiolate selectively displaces the chloride on Intermediate 1 via an

mechanism, leaving the aromatic amine at position 6 unreacted due to lower
nucleophilicity.

Product:2-((6-aminobenzo[d]thiazol-2-yl)thio)-N-(5-bromopyridin-2-yl)acetamide.
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Step C: Final Electrophilic Functionalization (YLT205)
Reagents: Intermediate 2, Chloroacetyl chloride, TEA, THF.[1]

Protocol:

Suspend Intermediate 2 in dry THF/DCM.

Add TEA (1.5 eq) and cool to 0°C.

Add chloroacetyl chloride (1.1 eq) dropwise.[1]

Stir for 2-4 hours at RT.

Purification: Silica gel column chromatography (Ethyl acetate/Petroleum ether).

Final Yield: Typically 60-75%.[1]
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2-Amino-5-bromopyridine

Intermediate 1:
2-chloro-N-(5-bromopyridin-2-yl)acetamide
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Chloroacetyl Chloride

YLT205:
N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido)
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6-Aminobenzo[d]thiazole-2-thiol

Intermediate 2:
Thioether Core Assembly

S-Alkylation (SN2)
(DMF, K2CO3, Reflux)

Click to download full resolution via product page

Figure 1: Convergent synthesis route of YLT205 highlighting the sequential assembly of the

pharmacophore.

Mechanism of Action (MOA)
YLT205 functions as a potent inducer of the intrinsic (mitochondrial) apoptosis pathway.[1] Its

efficacy is linked to the disruption of the mitochondrial transmembrane potential, a critical

checkpoint in cell survival.

Signaling Cascade
Trigger: YLT205 enters the cell and targets the mitochondria (exact molecular binding target

remains under investigation, likely Bcl-2 family modulation).[1]
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Bcl-2/Bax Modulation: It downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic

Bax.[1]

MMP Collapse: The Bax/Bcl-2 ratio shift causes the opening of the Mitochondrial

Permeability Transition Pore (MPTP), leading to a loss of membrane potential (

).[1]

Cytochrome c Release: Cytochrome c leaks into the cytosol.

Caspase Activation: Cytosolic Cytochrome c recruits Apaf-1 and Procaspase-9 to form the

apoptosome, activating Caspase-9, which subsequently cleaves and activates the

executioner Caspase-3.[1]

Phenotype: DNA fragmentation, chromatin condensation, and cell death.[1]
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Figure 2: YLT205-induced mitochondrial apoptosis signaling pathway.[1]
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Preclinical Validation Data
The efficacy of YLT205 has been validated in human colorectal carcinoma cell lines (HCT116,

SW620) and xenograft mouse models.[1]

In Vitro Potency
YLT205 demonstrates dose-dependent antiproliferative activity.[1][2]

Cell Line Tissue Origin IC50 (µM) Outcome

HCT116 Colorectal Carcinoma ~1.5 - 3.0
Significant Apoptosis

(Annexin V+)

SW620 Metastatic Colorectal ~2.0 - 4.5
Colony Formation

Inhibition

HEK293
Embryonic Kidney

(Normal)
> 50.0

Low Cytotoxicity (High

Selectivity)

In Vivo Efficacy
In BALB/c nude mice bearing HCT116 xenografts:

Dosage: Intra-peritoneal (i.p.) administration (e.g., 20 mg/kg).[1]

Result: Significant reduction in tumor volume and weight compared to vehicle control.

Safety: No significant loss in body weight or observable organ toxicity, suggesting a

favorable therapeutic window.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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